
Oxetane, 3-(ethoxymethyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxetane, 3-(ethoxymethyl)-3-methyl- is a heterocyclic organic compound featuring a four-membered ring with three carbon atoms and one oxygen atom. This compound is part of the oxetane family, known for their unique ring structure and significant applications in medicinal chemistry and material science due to their stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including 3-(ethoxymethyl)-3-methyl-oxetane, typically involves cyclization reactions. One common method is the intramolecular cyclization of epoxides or halohydrins under basic conditions . For instance, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives .
Industrial Production Methods
Industrial production of oxetane derivatives often employs similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, photochemical methods, such as the Paternò–Büchi reaction, are also utilized for the large-scale synthesis of oxetane compounds .
Análisis De Reacciones Químicas
Types of Reactions
Oxetane, 3-(ethoxymethyl)-3-methyl- undergoes various chemical reactions, including:
Ring-opening reactions: These are facilitated by nucleophiles or acids, leading to the formation of linear or branched products.
Substitution reactions: The oxetane ring can be functionalized through substitution reactions, often using halogenating agents or other electrophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, are commonly used in ring-opening reactions.
Acids: Strong acids like hydrochloric acid can catalyze the ring-opening of oxetanes.
Photocatalysts: For photochemical reactions, iridium complexes or organic photocatalysts are employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, ring-opening with amines can yield amino alcohols, while photochemical reactions can produce various substituted oxetanes .
Aplicaciones Científicas De Investigación
Oxetane, 3-(ethoxymethyl)-3-methyl- has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals due to its stability and ability to undergo functionalization.
Material Science: Oxetane derivatives are employed in the development of advanced materials, including polymers and resins.
Biological Studies: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of oxetane, 3-(ethoxymethyl)-3-methyl- involves its ability to undergo ring-opening reactions, which can interact with various biological targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . Additionally, its stability and reactivity make it a valuable tool in drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-3-hydroxymethyl oxetane
- 3-Oxetanone
- Azetidine derivatives
Uniqueness
Oxetane, 3-(ethoxymethyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Compared to other oxetane derivatives, it offers enhanced stability and reactivity, making it particularly valuable in synthetic and medicinal chemistry .
Propiedades
Número CAS |
175799-35-6 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
3-(ethoxymethyl)-3-methyloxetane |
InChI |
InChI=1S/C7H14O2/c1-3-8-4-7(2)5-9-6-7/h3-6H2,1-2H3 |
Clave InChI |
CTNBERUDACXSQH-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1(COC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12563149.png)
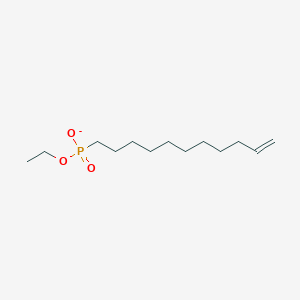
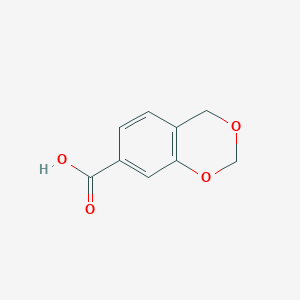
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
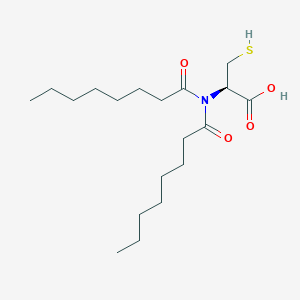
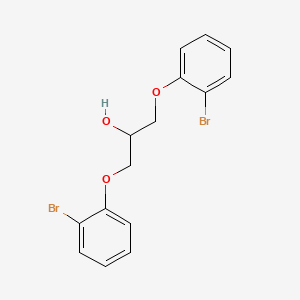
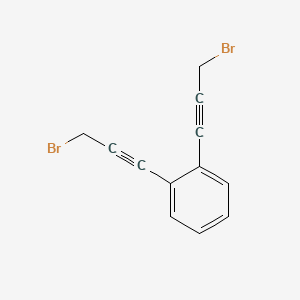
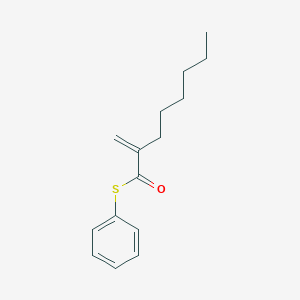
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
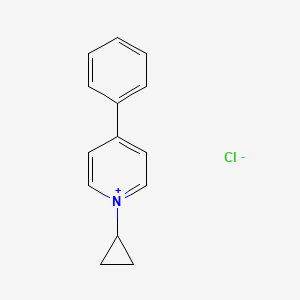
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)
![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)
